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molecular formula C8H9NO B1314021 1,3-Dihydroisobenzofuran-5-amine CAS No. 61964-08-7

1,3-Dihydroisobenzofuran-5-amine

Cat. No. B1314021
M. Wt: 135.16 g/mol
InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786108B2

Procedure details

To a solution of 1,3-dihydro-isobenzofuran (83.2 mmol) in sulfuric acid (75 mL), cooled in an ice bath, add a solution of potassium nitrate (83.2 mmol) in sulfuric acid (25 mL) dropwise. After stirring for 30 min, pour the reaction mixture over ice and collect the resulting precipitate on a glass frit. Wash the precipitate with water (200 mL) and dry under vacuum. Dissolve the precipitate in ethanol (250 mL) and add tin chloride dihydrate (273.6 mmol). After heating at 70° C. for 2 h, dilute with water (200 mL), cool to room temperature, and neutralize the reaction with 5 N NaOH. Extract the mixture with ethyl acetate (3×200 mL) and dry the organic portion over sodium sulfate. Remove the solvent in vacuo to afford the title compound as a tan solid. 1H NMR (CDCl3, 400 MHz) δ 3.50 (bs, 2H), 5.02 (s, 4H), 6.56 (d, J=2.4 Hz, 1H), 6.60 (dd, J=2.4, 8.0 Hz, 1 H), 7.01 (d, J=8.0 Hz, 1H).
Quantity
83.2 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
83.2 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
tin chloride dihydrate
Quantity
273.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][O:2]1.[N+:10]([O-])([O-])=O.[K+].O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>S(=O)(=O)(O)O.O>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH2:3][O:2]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
83.2 mmol
Type
reactant
Smiles
C1OCC2=CC=CC=C12
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
83.2 mmol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
tin chloride dihydrate
Quantity
273.6 mmol
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
pour the reaction mixture over ice
CUSTOM
Type
CUSTOM
Details
collect the resulting precipitate on a glass frit
WASH
Type
WASH
Details
Wash the precipitate with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dry under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the precipitate in ethanol (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic portion over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1OCC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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